molecular formula C7H7N3O B2391360 (4-Azidophenyl)methanol CAS No. 31499-54-4

(4-Azidophenyl)methanol

Cat. No.: B2391360
CAS No.: 31499-54-4
M. Wt: 149.153
InChI Key: GEKVUCLUCOBNIE-UHFFFAOYSA-N
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Description

(4-Azidophenyl)methanol (CAS: 31499-54-4) is a benzyl alcohol derivative featuring an azide (-N₃) substituent at the para position of the aromatic ring. Its molecular formula is C₇H₇N₃O, with a molecular weight of 149.15 g/mol . The compound is synthesized via diazotization of (4-aminophenyl)methanol using sodium nitrite and sodium azide in sulfuric acid, achieving a high yield of 97% .

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Azidophenyl)methanol can be synthesized through the diazotization of 4-aminobenzyl alcohol followed by azidation. The process involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (4-Azidophenyl)methanol undergoes various chemical reactions, including:

    Reduction: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The azide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions:

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Sodium azide (NaN3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

Major Products:

    Reduction: 4-aminophenylmethanol.

    Substitution: Various substituted phenylmethanols depending on the nucleophile used.

    Cycloaddition: Triazole derivatives

Scientific Research Applications

Chemical Synthesis and Functionalization

(4-Azidophenyl)methanol serves as an essential building block in organic synthesis, particularly in the development of complex molecules through click chemistry. The azide group is highly reactive and can participate in 1,3-dipolar cycloaddition reactions, leading to the formation of triazoles, which are valuable in drug discovery and materials science .

Key Reactions:

  • Click Chemistry: The azide group can react with alkynes to form triazoles, which are crucial intermediates in the synthesis of pharmaceuticals and functional materials.
  • Copper-Catalyzed Cycloaddition: This method allows for further functionalization of this compound, enhancing its utility in creating diverse chemical entities .

Protecting Group in Peptoid Synthesis

One of the notable applications of this compound is its role as a protecting group for thiols in peptoid synthesis. The compound can be cleaved under mild conditions using a Staudinger reduction, making it a versatile option for protecting sensitive functional groups during synthetic procedures .

Case Study: Peptoid Synthesis

In a study involving the synthesis of peptoid-peptide hybrids, this compound was utilized to protect thiol groups during the assembly of peptoids. The successful incorporation of protected aminothiols demonstrated its effectiveness in maintaining structural integrity during synthesis .

Materials Chemistry

The unique properties of this compound allow for its application in materials chemistry. Its ability to undergo various transformations makes it suitable for developing novel materials with tailored properties.

Applications in Materials:

  • Functional Polymers: The compound can be incorporated into polymer matrices to impart specific functionalities through subsequent chemical modifications .
  • Surface Modification: By utilizing its reactive azide group, this compound can be used to modify surfaces for enhanced adhesion or biocompatibility in biomedical applications .

Biological Applications

While primarily used in synthetic chemistry, this compound also has potential biological applications due to its ability to modify biomolecules.

Bioconjugation Chemistry:

The azide group allows for selective labeling of proteins and other biomolecules through click reactions, facilitating studies in cellular biology and drug development . This property is particularly useful for attaching therapeutic agents to targeting moieties.

Summary of Key Features

Feature Description
Chemical Structure Contains an azide group (-N₃) at the para position relative to a methanol group
Reactivity Participates in click chemistry and cycloaddition reactions
Protecting Group Utility Effective for protecting thiols during peptoid synthesis
Materials Applications Used in functional polymers and surface modifications
Bioconjugation Potential Enables selective labeling of biomolecules

Mechanism of Action

The mechanism of action of (4-Azidophenyl)methanol primarily involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions to form stable triazole rings, which are useful in various chemical and biological applications. Additionally, the azide group can be reduced to an amine, allowing for further functionalization of the molecule .

Comparison with Similar Compounds

Comparison with Similar Azidophenyl Compounds

4-Azidobenzaldehyde

  • Structure: Replaces the -CH₂OH group of (4-azidophenyl)methanol with an aldehyde (-CHO).
  • Synthesis: Direct oxidation of this compound using PCC .
  • Reactivity: The aldehyde group undergoes reductive amination and nucleophilic additions, unlike the alcohol group in this compound.
  • Applications : Used to synthesize sphingosine-1-phosphate receptor agonists for multiple sclerosis treatment .

Tristhis compound

  • Structure: Three azidophenyl groups attached to a central methanol group.
  • Synthesis : Multi-step aryl azide coupling, leveraging the reactivity of para-substituted azides .
  • Reactivity : Acts as a multifunctional thiol protecting group in peptoid synthesis. The azides are cleaved via Staudinger reduction under mild conditions .
  • Applications : Enables spatial control in material chemistry and polymer functionalization via CuAAC .

2-(4-Azidophenyl)ethan-1-ol

  • Structure : Features a two-carbon chain (-CH₂CH₂OH) instead of the benzyl alcohol (-CH₂OH) group.
  • Properties: Increased hydrophobicity compared to this compound, influencing solubility in organic solvents.

Azidophenyl-Containing Amino Acids

  • Example : (S)-3-(4-azidophenyl)-1-methoxy-1-oxopropan-2-aminium chloride .
  • Structure: Integrates the azidophenyl group into amino acid backbones.
  • Applications : Used in bioorthogonal labeling and peptide-drug conjugates.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Reactions/Applications Reference
This compound C₇H₇N₃O 149.15 -N₃, -CH₂OH CuAAC, precursor to aldehydes
4-Azidobenzaldehyde C₇H₅N₃O 147.13 -N₃, -CHO Reductive amination, drug synthesis
Tristhis compound C₂₁H₁₅N₉O 409.40 3× -N₃, -C(OH)(C₆H₄N₃)₃ Thiol protection, polymer networks
2-(4-Azidophenyl)ethan-1-ol C₈H₉N₃O 163.18 -N₃, -CH₂CH₂OH Discontinued; potential crosslinker

Research Findings and Key Differences

  • Reactivity: this compound is superior for stepwise functionalization due to its alcohol group, which can be oxidized or esterified. In contrast, Tristhis compound offers three reactive azides for high-density crosslinking . 4-Azidobenzaldehyde’s aldehyde group enables rapid conjugation with amines, unlike the alcohol in this compound .
  • Thermal Stability: Aryl azides like this compound are thermally stable under standard conditions but decompose exothermically above 150°C. Tristhis compound requires careful handling due to its triazide structure .
  • Biological Compatibility: Azidophenyl-containing amino acids (e.g., from ) are critical for in vivo labeling, whereas this compound itself is primarily used in synthetic chemistry .

Biological Activity

(4-Azidophenyl)methanol, a compound featuring an azide functional group, has garnered attention in the field of organic chemistry and biochemistry due to its versatile applications. Its unique properties allow it to participate in various chemical reactions, making it a valuable tool in synthetic chemistry and biological studies. This article focuses on the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and safety considerations.

This compound is characterized by the presence of an azide group (-N₃) attached to a phenyl ring and a hydroxymethyl group (-CH₂OH). The azide functionality is known for its reactivity, particularly in click chemistry, where it can undergo 1,3-dipolar cycloaddition reactions. This property is crucial for its applications in bioconjugation and material science.

1. Anticancer Activity

Recent studies have explored the anticancer potential of compounds related to this compound. For example, derivatives of aryl azides have shown cytotoxic effects against various cancer cell lines, including bladder cancer cells (T24) and cervical cancer cells (Hela). The mechanism often involves induction of apoptosis and cell cycle arrest.

  • Case Study: Anticancer Effects on T24 Cell Line
    • Compound Tested : Arctigenin (related structure)
    • Method : MTT assay for cytotoxicity
    • Findings : Arctigenin exhibited significant dose-dependent inhibition of T24 cell viability, with IC50 values indicating strong anticancer activity.
Treatment Concentration (µM)Cell Viability (%)
0100
1085
2070
4050
8030
10010

2. Role as a Protecting Group

This compound can function as a protecting group for thiols in peptide synthesis. This property allows for the selective modification of biomolecules without disrupting other functional groups.

  • Mechanism : The azide can be cleaved under mild conditions using Staudinger reduction, enabling the release of the thiol group when required.
  • Application : This feature is particularly useful in synthesizing peptoid-peptide hybrids for drug development.

Safety Considerations

The handling of azides requires caution due to their potential explosive nature under certain conditions. Studies have indicated that this compound must be stored and handled following strict safety protocols to mitigate risks associated with thermal decomposition or shock sensitivity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-Azidophenyl)methanol, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via azide functionalization of aromatic precursors. A common approach involves Mitsunobu reactions to introduce the azide group onto a phenolic backbone, followed by reduction or protection steps. For example, azidation of 4-hydroxybenzyl alcohol derivatives using Mitsunobu conditions (e.g., DIAD, triphenylphosphine, and an azide donor) is a validated method . Reaction conditions such as temperature (0–25°C), solvent polarity (e.g., THF or DMF), and stoichiometric ratios of reagents critically impact yield (>80% achievable under optimized conditions) and purity (HPLC or NMR monitoring recommended) .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR : 1^1H NMR reveals characteristic peaks for the aromatic protons (δ 7.2–7.5 ppm, doublet) and the hydroxymethyl group (δ 4.6 ppm, singlet). 13^{13}C NMR confirms the azide-bearing carbon (δ ~125 ppm) .
  • FTIR : A strong azide stretch (~2100 cm1^{-1}) and hydroxyl group (~3300 cm^{-1) are diagnostic .
  • HPLC-MS : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) coupled with ESI-MS detects molecular ion peaks (m/z ~165 [M+H]+^+) and ensures purity (>95%) .

Q. What safety protocols are essential when handling this compound in the lab?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles are mandatory due to skin/eye irritation risks (GHS Category 2/2A) .
  • Ventilation : Use fume hoods to avoid inhalation of azide decomposition products (potential release of toxic HN3_3) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid contact with metals to prevent explosive azide salts .

Advanced Research Questions

Q. How can this compound be utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation or polymer synthesis?

The azide group enables "click chemistry" applications. For example, this compound can react with terminal alkynes (e.g., propargyl-functionalized peptides) under Cu(I) catalysis to form 1,4-triazole linkages. Key parameters include:

  • Catalyst : CuBr/THPTA (tris-hydroxypropyltriazolylamine) in DMSO/H2_2O (1:1) at 25°C achieves >95% conversion .
  • Applications : Functionalizing polymer backbones (e.g., PEG-PHPMA diblock copolymers) for drug delivery systems .

Q. What strategies resolve contradictions in analytical data (e.g., NMR vs. MS) for azide-containing compounds like this compound?

Discrepancies may arise from azide instability or sample degradation. Mitigation steps:

  • Sample Handling : Store at –20°C under inert gas (N2_2) to prevent azide decomposition .
  • Cross-Validation : Compare NMR integrals (azide protons) with FTIR azide peaks and MS molecular ions. Repetition under controlled conditions (e.g., low light, anhydrous solvents) improves reproducibility .

Q. How does the electronic nature of the azide group influence the reactivity of this compound in photochemical or thermal reactions?

The electron-withdrawing azide group increases the electrophilicity of the aromatic ring, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols). Under UV light (254 nm), the azide undergoes Staudinger reactions or nitrene formation for photoaffinity labeling . Thermal stability tests (TGA/DSC) show decomposition >150°C, necessitating low-temperature storage .

Q. What are the challenges in incorporating this compound into solid-phase synthesis platforms?

  • Compatibility : Polar solid supports (e.g., Rink amide resin) tolerate azide groups but require anhydrous coupling conditions (DIC/HOBt activation) .
  • Monitoring : On-bead FTIR or colorimetric tests (e.g., sodium ascorbate/copper sulfate for triazole formation) confirm reaction progress .

Q. Methodological Tables

Table 1: Key Spectral Data for this compound

TechniqueKey SignalsReference
1^1H NMRδ 4.6 (s, 2H, CH2_2OH), 7.2–7.5 (d, 4H Ar-H)
FTIR2100 cm1^{-1} (N3_3), 3300 cm1^{-1} (OH)
ESI-MSm/z 165.1 [M+H]+^+

Table 2: Reaction Optimization for CuAAC Applications

ParameterOptimal ConditionOutcome
CatalystCuBr/THPTA (1:2 molar ratio)>95% conversion
SolventDMSO/H2_2O (1:1)Improved triazole regioselectivity
Temperature25°C, 12–24 hMinimal side products

Properties

IUPAC Name

(4-azidophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c8-10-9-7-3-1-6(5-11)2-4-7/h1-4,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKVUCLUCOBNIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

For example, 4-azidobenzylphosphorylcholine was made as follows: 4-aminobenzyl alcohol was treated with HCl and reacted with sodium nitrate, followed by sodium azide to yield 4-azidobenzyl alcohol. The product was recovered in 55% yield as a brown solid and purified by column chromatography. The product was characterized by NMR and IR. 4-azidobenzyl alcohol was treated with triethylamine, and 2-chloro-2-oxo-1,3,2-dioxaphospholane (COP) was added to the solution. The resulting compound was reacted with trimethylamine to yield the final product of 4-azidobenzylphosphorylcholine. The final product was obtained as a pale brown powder in 60% yield and characterized by NMR and IR.
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